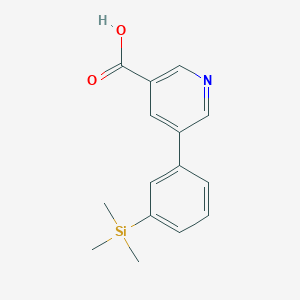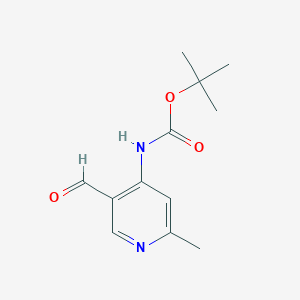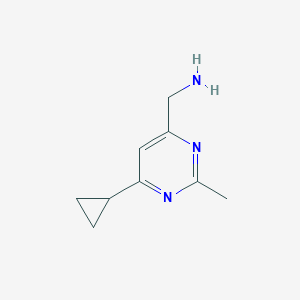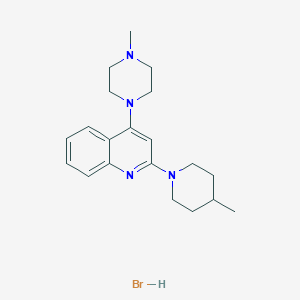
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide is a complex organic compound that features a quinoline core substituted with piperazine and piperidine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of piperazine and piperidine substituents. The final step involves the formation of the hydrobromide salt.
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Piperazine and Piperidine: The quinoline core is then subjected to nucleophilic substitution reactions to introduce the piperazine and piperidine groups. This step requires the use of appropriate alkylating agents and bases to facilitate the substitution.
Formation of Hydrobromide Salt: The final compound is obtained by treating the substituted quinoline with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and bases like sodium hydride or potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups.
科学研究应用
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of cellular processes and interactions.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The quinoline core may also play a role in the compound’s activity by interacting with nucleic acids or other biomolecules.
相似化合物的比较
Similar Compounds
4-(4-Methylpiperazin-1-yl)quinoline: Lacks the piperidine substituent, which may affect its biological activity.
2-(4-Methylpiperidin-1-yl)quinoline: Lacks the piperazine substituent, which may influence its binding properties.
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline: The free base form of the compound without the hydrobromide salt.
Uniqueness
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide is unique due to the presence of both piperazine and piperidine groups, which may enhance its binding affinity and specificity for molecular targets. The hydrobromide salt form may also improve its solubility and stability, making it more suitable for certain applications.
属性
分子式 |
C20H29BrN4 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline;hydrobromide |
InChI |
InChI=1S/C20H28N4.BrH/c1-16-7-9-24(10-8-16)20-15-19(23-13-11-22(2)12-14-23)17-5-3-4-6-18(17)21-20;/h3-6,15-16H,7-14H2,1-2H3;1H |
InChI 键 |
STLHWFCDHDHSAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)N4CCN(CC4)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde](/img/structure/B14866500.png)
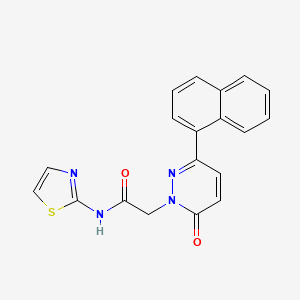
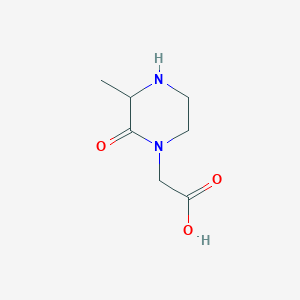
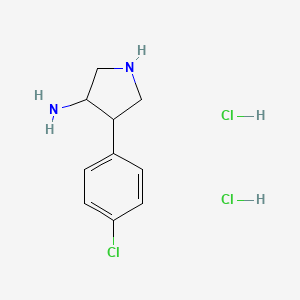
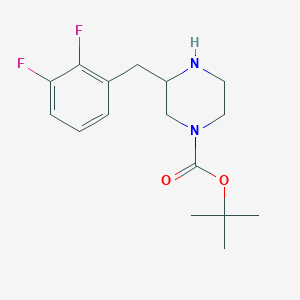

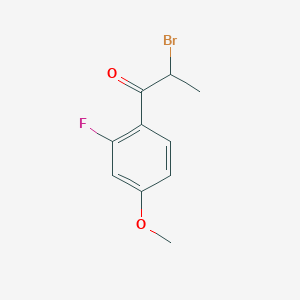
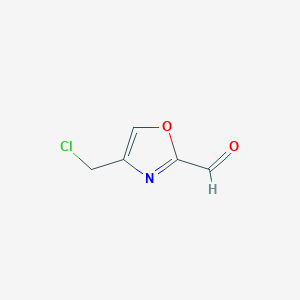
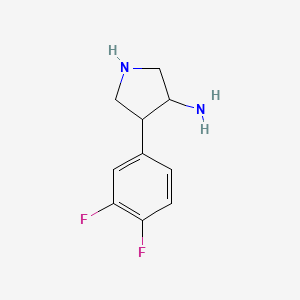
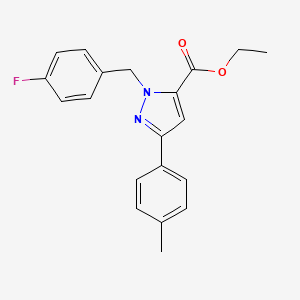
![[3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14866560.png)
